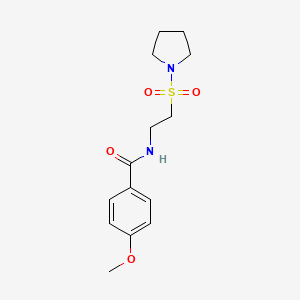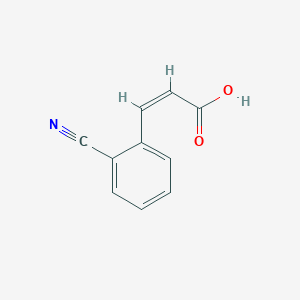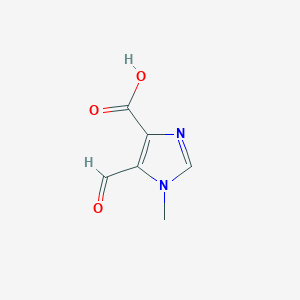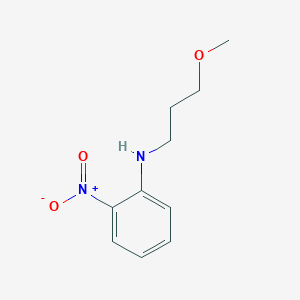
N-(3-Methoxypropyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-2-nitroaniline, also known as MPNA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and biomedical research. MPNA is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C10H14N2O3. In
Aplicaciones Científicas De Investigación
Polymer Design for Drug Delivery Systems :
- N-(2-Hydroxypropyl)methacrylamide copolymers, related to N-(3-Methoxypropyl)-2-nitroaniline, have been studied for use as potential drug delivery systems. The design of oligopeptide side-chains in these copolymers aims to promote efficient degradation by lysosomal enzymes, crucial for drug release within the body. The degradation of these side-chains by rat liver lysosomal enzymes has been observed, indicating the potential of these polymers in targeted drug delivery (Duncan et al., 1983).
Stability and Degradability of Polymers :
- Studies have also investigated the stability in rat plasma and serum of lysosomally degradable oligopeptide sequences in N-(2-hydroxypropyl) methacrylamide copolymers. This research is vital in understanding the behavior of these polymers in biological systems and their potential as drug carriers (Rejmanová et al., 1985).
Eutectic Systems for Energetic Materials :
- The phase diagrams of binary mixtures including N-(2-methoxyethyl)-p-nitroaniline have been determined to explore their use as stabilizers for nitrate esters-based energetic materials. Such studies are crucial in the development of safer and more stable energetic materials (Chelouche et al., 2019).
Solution Properties of Drug Carriers :
- Research has delved into the solution properties of drug carriers based on copolymers containing p-nitroaniline, which is structurally related to this compound. Understanding the association of these polymers in water and how it affects the rate of enzyme-catalyzed drug release is vital for developing efficient drug delivery systems (Ulbrich et al., 1987).
Degradation by Lysosomal Enzymes :
- Another aspect of research has focused on the degradation of side-chains of N-(2-hydroxypropyl)methacrylamide copolymers by lysosomal thiol-proteinases. Such studies are critical for understanding the biodegradability of these polymers in physiological conditions (Duncan et al., 1982).
Properties in Aqueous Solvents :
- The effect of side-chains on solution properties of N-(2-hydroxypropyl)methacrylamide copolymers in aqueous solvents has been explored. This research is crucial in understanding how these copolymers behave in different environments, which is essential for their application in drug delivery (Koňák et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZYXRUQQUNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

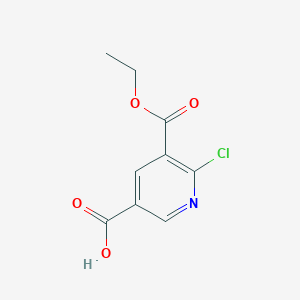


![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)
